
(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of trifluoromethyl groups through electrophilic fluorination. The final step involves the formation of the carboximidamide group via a reaction with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyisoquinoline core can interact with various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7-Trifluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the trifluoromethyl groups, affecting its binding affinity and reactivity.
Uniqueness
(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of trifluoromethyl groups and the hydroxyisoquinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6F3N3O |
|---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
5,6,7-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H6F3N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16) |
InChI-Schlüssel |
AJFAJEQWFHBVMK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)/C(=N\O)/N |
Kanonische SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


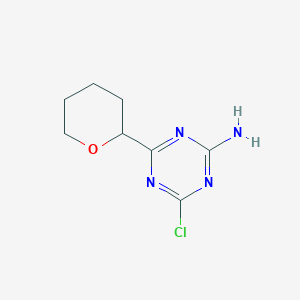
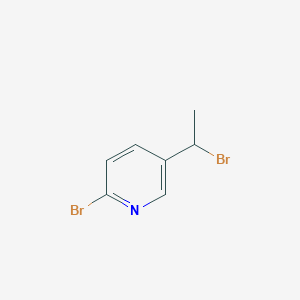

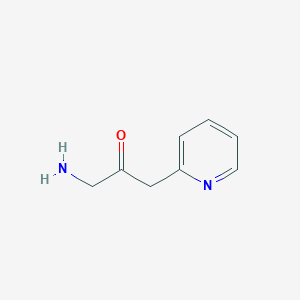
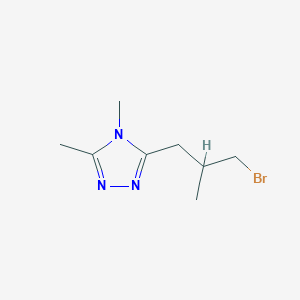
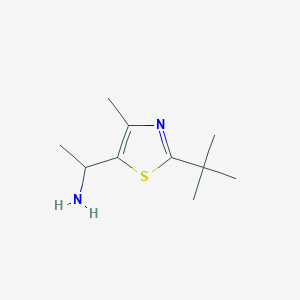
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
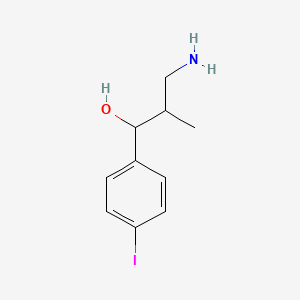
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)

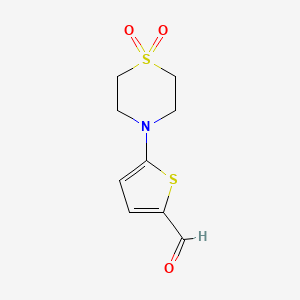
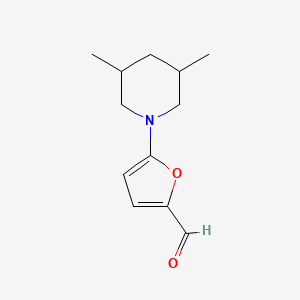
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
